cis-3-(Fluoromethyl)cyclobutan-1-ol
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Overview
Description
cis-3-(Fluoromethyl)cyclobutan-1-ol: is a chemical compound with the molecular formula C5H9FO and a molecular weight of 104.12 g/mol It is a cyclobutane derivative with a fluoromethyl group and a hydroxyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Fluoromethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl-substituted alkene with a suitable cyclizing agent. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(Fluoromethyl)cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclobutanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the fluoromethyl group, where the fluorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Azides, nitriles.
Scientific Research Applications
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Development: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Catalysis: It is used as a ligand or catalyst in various chemical reactions to enhance reaction efficiency and selectivity.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of cis-3-(Fluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
cis-3-(Chloromethyl)cyclobutan-1-ol: Similar structure with a chloromethyl group instead of a fluoromethyl group.
cis-3-(Bromomethyl)cyclobutan-1-ol: Similar structure with a bromomethyl group instead of a fluoromethyl group.
cis-3-(Hydroxymethyl)cyclobutan-1-ol: Similar structure with a hydroxymethyl group instead of a fluoromethyl group.
Comparison:
- Compared to its chloromethyl and bromomethyl analogs, the fluoromethyl derivative often exhibits different reactivity patterns and biological activities due to the unique properties of the fluorine atom.
cis-3-(Fluoromethyl)cyclobutan-1-ol: is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-(fluoromethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVULJRLJUMRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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